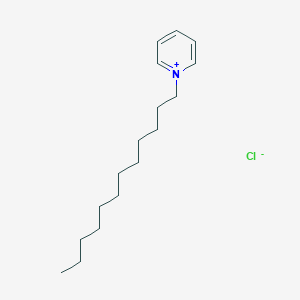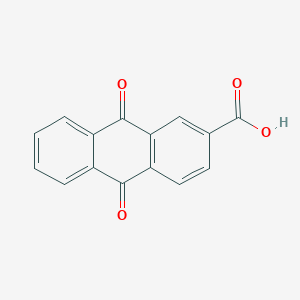
Anthraquinone-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Anthraquinone-2-carboxylic acid (AQCA) primarily targets essential cellular proteins . It has been found to inhibit the COX-2 (cyclooxygenase) enzyme , which plays a crucial role in inflammation and pain. AQCA also interacts with upstream signaling enzymes including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) .
Mode of Action
AQCA interacts with its targets and brings about significant changes. It inhibits the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes including IRAK1 and Syk . This suppression leads to a decrease in the release of nitric oxide (NO) and prostaglandin (PG) E2 from lipopolysaccharide (LPS)-treated peritoneal macrophages .
Biochemical Pathways
AQCA affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . In addition, AQCA suppresses inflammatory responses by interfering with signaling cascades including IRAK and Syk, linked to the activation of NF-κB and AP-1 .
Pharmacokinetics
The pharmacokinetics of AQCA have been studied in rats. The half-life (t1/2) of intravenous and oral administrations were found to be 4.43 ± 0.13 hours and 15.32 ± 1.86 hours, respectively . The oral bioavailability decreased with increasing dosage, from 96% (5 mg/kg) to 81% (10 and 20 mg/kg) .
Result of Action
The molecular and cellular effects of AQCA’s action are significant. It has been found to suppress the release of NO and PG E2 from LPS-treated peritoneal macrophages . AQCA’s antitumor activities include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, and reversing tumor cell multidrug resistance .
Biochemical Analysis
Biochemical Properties
Anthraquinone-2-carboxylic acid has been found to interact with several enzymes and proteins. It has been reported to suppress the activity of interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions play a crucial role in the anti-inflammatory properties of AQCA.
Cellular Effects
This compound has been found to suppress the release of nitric oxide (NO) and prostaglandin E2 from lipopolysaccharide (LPS)-treated peritoneal macrophages . This suggests that AQCA can influence cell function by modulating the production of these important signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves the direct suppression of upstream signaling enzymes including IRAK1 and Syk . This leads to the inhibition of the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways .
Temporal Effects in Laboratory Settings
It is known that AQCA can suppress the release of NO and prostaglandin E2 from LPS-treated peritoneal macrophages , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways of anthraquinones, including this compound, involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .
Transport and Distribution
The crystal structure of AQCA suggests that it may interact with various proteins and enzymes, which could influence its localization or accumulation .
Preparation Methods
Anthraquinone-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 4’-methylbenzophenone-2-carboxylic acid using potassium permanganate, followed by ring closure with 5% oleum . Another method includes the functionalization of multiwalled carbon nanotubes with amino groups, followed by coupling with this compound using carbodiimide coupling .
Chemical Reactions Analysis
Anthraquinone-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: It can be reduced to form dihydroanthraquinone or anthrone.
Substitution: Sulfonation with sulfuric acid yields anthraquinone-1-sulfonic acid, which can further react to form 1-chloroanthraquinone.
Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for sulfonation. Major products formed from these reactions include dihydroanthraquinone, anthrone, and 1-chloroanthraquinone .
Scientific Research Applications
Anthraquinone-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthraquinone-2-carboxylic acid can be compared with other anthraquinone derivatives such as:
Anthraquinone: Used as a digester additive in papermaking and as a precursor for various dyes and pharmaceuticals.
1,4-Dihydroxyanthraquinone: Known for its use in the synthesis of dyes and pigments.
2-Aminoanthraquinone: Utilized in the production of dyes and as an intermediate in organic synthesis.
This compound is unique due to its specific anti-inflammatory and anticancer properties, which are not as prominent in other anthraquinone derivatives .
Properties
IUPAC Name |
9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDLSKCKYGVMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151659 | |
| Record name | 9,10-Anthraquinone 2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-78-2 | |
| Record name | 2-Anthraquinonecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthraquinone 2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraquinone-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthraquinone 2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Anthraquinonecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WS64LL78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


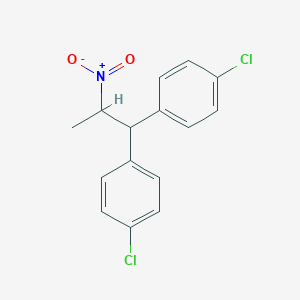
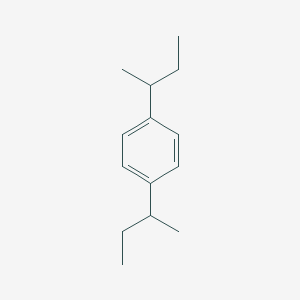
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
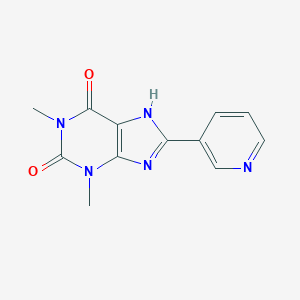
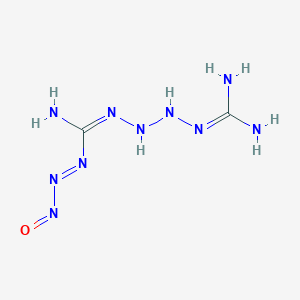
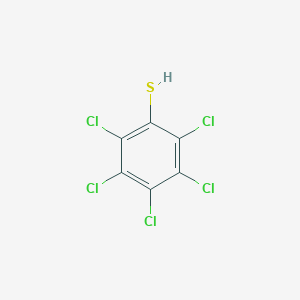
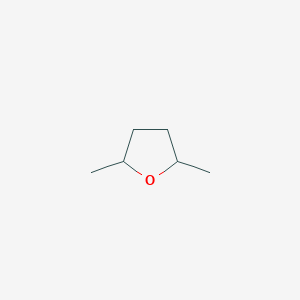
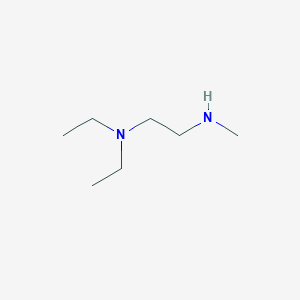
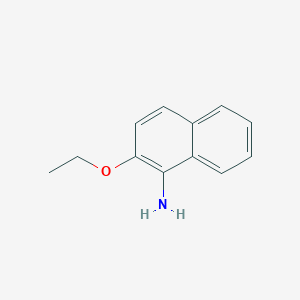
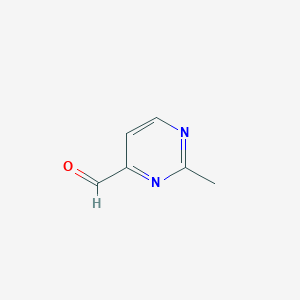
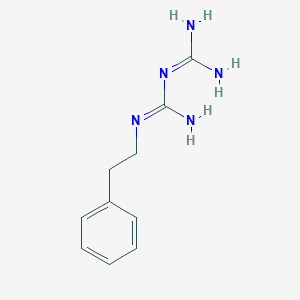
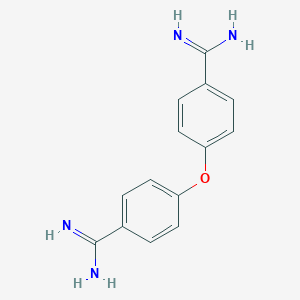
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
